

Asante NaTRIUM Green-2 AM loading buffer preparation and composition

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Compound of Interest

Compound Name: Asante NaTRIUM Green-2 AM

Cat. No.: B10827320

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Application Notes and Protocols for Asante NaTRIUM Green-2 AM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asante NaTRIUM Green-2 AM (also known as ANG-2 AM or ING-2 AM) is a fluorescent indicator dye used for the measurement of intracellular sodium (Na^+) concentrations.^{[1][2][3][4]} As a cell-permeant acetoxymethyl (AM) ester, it can be passively loaded into live cells. Once inside, cytosolic esterases cleave the AM group, trapping the active, Na^+ -sensitive form of the dye in the cytoplasm.^{[4][5][6]} This indicator is valuable for studying sodium channel and transporter activity, making it suitable for applications in high-throughput screening and fluorescence microscopy.^{[1][3][4]} Asante NaTRIUM Green-2 exhibits excitation and emission maxima at approximately 525 nm and 545 nm, respectively, and has a dissociation constant (K_d) for Na^+ of around 20 mM.^{[2][3][7][8]}

Composition and Preparation of Loading Buffer

The successful loading of cells with **Asante NaTRIUM Green-2 AM** is critically dependent on the proper preparation of the loading buffer. The primary components include a physiological buffer, the AM ester dye, and a non-ionic surfactant to aid in dispersion.

Core Components:

- **Asante NaTRIUM Green-2 AM:** The fluorescent indicator.
- **Anhydrous Dimethyl Sulfoxide (DMSO):** Used to prepare a concentrated stock solution of the dye.^{[5][6]} It is crucial to use high-quality, anhydrous DMSO to prevent hydrolysis of the AM ester.^{[5][6]}
- **Pluronic® F-127:** A non-ionic surfactant that enhances the aqueous solubility of the hydrophobic AM ester, preventing its precipitation in the aqueous loading buffer.^{[1][5][6][9]}
- **Physiological Buffer:** A serum-free culture medium or a balanced salt solution such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES is typically used.^{[1][7]}

Optional Components:

- **Probenecid:** An anion transport inhibitor that can be added to the loading buffer to reduce the leakage of the de-esterified dye from the cells, thereby improving intracellular retention.^{[1][7]}

Quantitative Data Summary

The following table summarizes the typical concentrations and conditions used for preparing the loading buffer and loading cells with **Asante NaTRIUM Green-2 AM**. Note that optimal conditions may vary depending on the cell type and experimental setup.^[1]

Parameter	Recommended Range/Value	Notes
Stock Solution Preparation		
Asante NaTRIUM Green-2 AM Concentration	1 mM - 10 mM	A 1 mM stock solution is a common starting point. [5] [6]
Solvent for Stock Solution	Anhydrous DMSO	Essential to prevent hydrolysis of the AM ester. [5] [6]
Pluronic F-127 Stock Solution	20% in DMSO	Often mixed with the dye stock solution before dilution in the final buffer. [5] [6]
Loading Buffer Composition		
Final Dye Concentration	1 μ M - 10 μ M	A final concentration of 5 μ M is frequently recommended. [5] [6] [10]
Final Pluronic F-127 Concentration	~0.02% - 0.1%	Helps to keep the dye in solution. [5] [6]
Final DMSO Concentration	< 0.5%	High concentrations of DMSO can be toxic to cells. [9] [11]
Loading Conditions		
Incubation Temperature	Room Temperature or 37°C	Cell type dependent; 37°C is common for many mammalian cell lines. [1] [7]
Incubation Time	30 - 60 minutes	Optimization is often necessary. [1] [7]

Experimental Protocols

1. Preparation of Stock Solutions

- 1 mM **Asante NaTRIUM Green-2 AM** Stock Solution:

- Allow the vial of **Asante NaTRIUM Green-2 AM** to equilibrate to room temperature before opening.
- Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM concentration. For a 50 µg vial, this would be approximately 46 µL.
- Vortex briefly to ensure the dye is fully dissolved.
- Store the stock solution in small aliquots at -20°C, protected from light and moisture.^{[5][6]} Avoid repeated freeze-thaw cycles.
- 20% Pluronic F-127 Stock Solution:
 - Dissolve Pluronic F-127 in anhydrous DMSO to a final concentration of 20% (w/v).
 - This solution can be stored at room temperature.

2. Preparation of the Loading Buffer

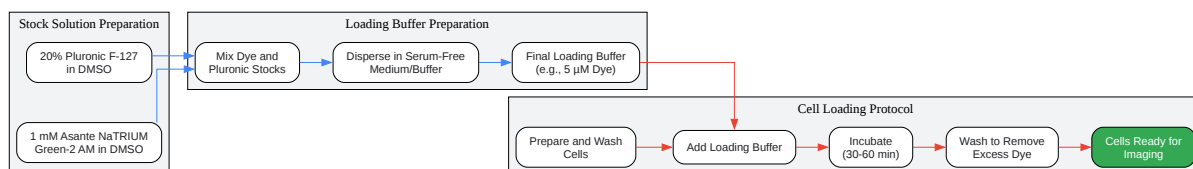
This protocol is for the preparation of a loading buffer with a final dye concentration of 5 µM.

- Begin with a volume of serum-free culture medium or physiological buffer (e.g., HEPES-buffered HBSS) that is appropriate for your experiment.
- To facilitate the dispersion of the dye, first mix equal volumes of the 1 mM **Asante NaTRIUM Green-2 AM** stock solution and the 20% Pluronic F-127 stock solution.
- Vortex this mixture briefly.
- Disperse the dye/Pluronic F-127 mixture into the serum-free culture medium or physiological buffer to achieve the desired final concentration of 5 µM. For example, to make 10 mL of loading buffer, you would typically add 100 µL of the dye/Pluronic F-127 mixture to 9.9 mL of the buffer.
- The final loading buffer should be used within a few hours of preparation for the best results.^[7]

3. Cell Loading Protocol

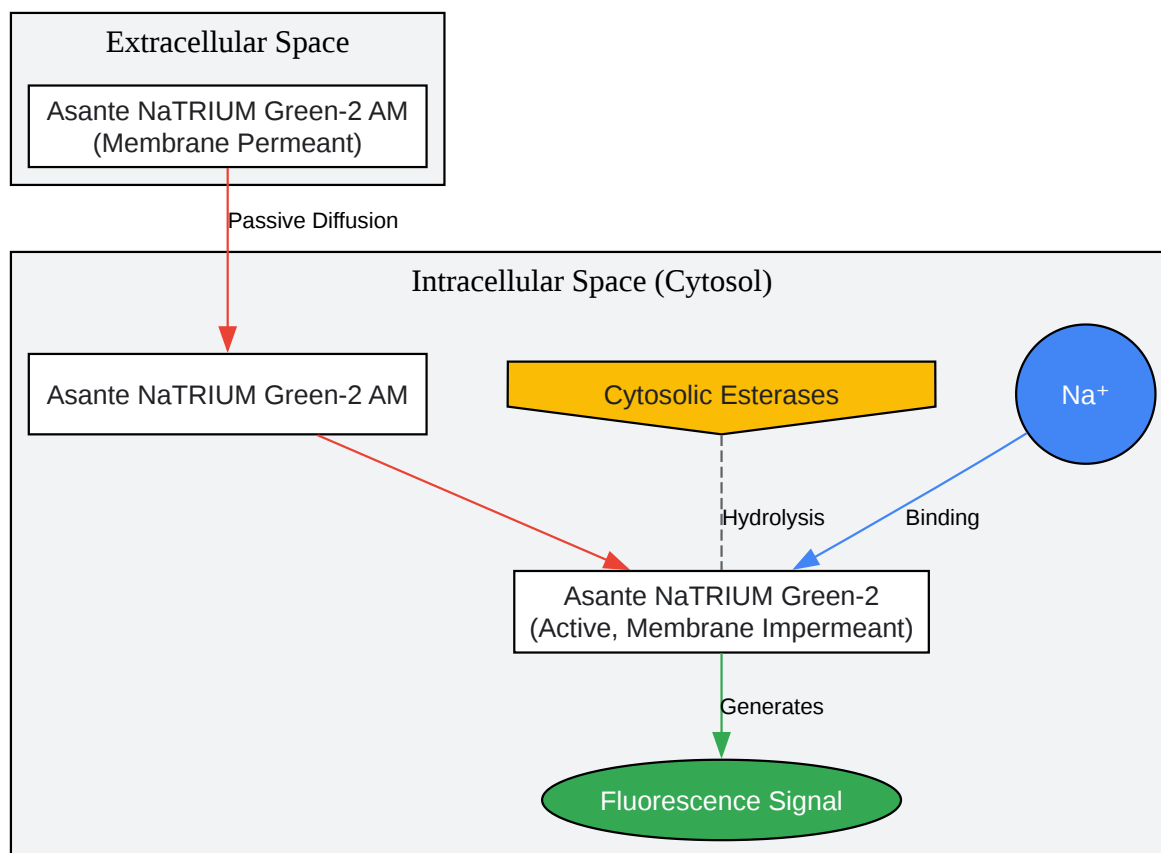
- Culture cells on a suitable imaging plate or coverslip.
- Remove the culture medium from the cells.
- Wash the cells once with the serum-free culture medium or physiological buffer that was used to prepare the loading buffer.
- Add the prepared loading buffer to the cells.
- Incubate the cells for 30-60 minutes at either room temperature or 37°C.[1][7] The optimal time and temperature should be determined empirically for your specific cell type.
- After incubation, remove the loading buffer.
- Wash the cells two to three times with the dye-free, serum-free medium or physiological buffer to remove any extracellular dye.
- The cells are now loaded with Asante NaTRIUM Green-2 and are ready for fluorescence imaging experiments to measure intracellular sodium.

Visualizations



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Caption: Workflow for **Asante NaTRIUM Green-2 AM** Loading.



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Caption: Mechanism of **Asante NaTRIUM Green-2 AM** Loading.

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